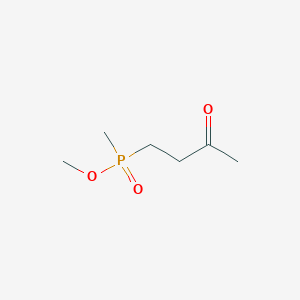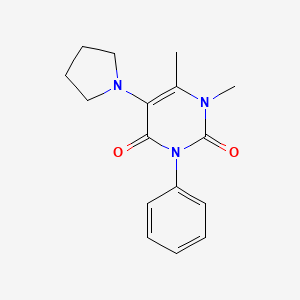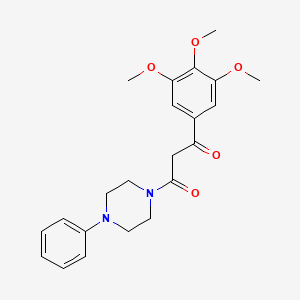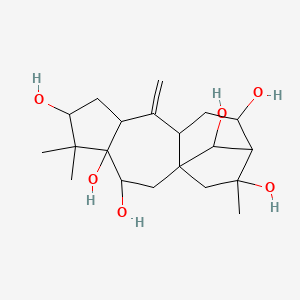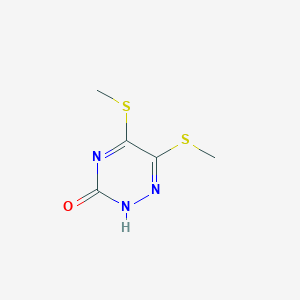
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazine with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylbenzimidazole: Another compound with similar structural features but different functional groups.
5,6-Bis(4-methoxyphenyl)pyridin-2-amine: A compound with similar triazine ring but different substituents.
Uniqueness
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
31697-22-0 |
|---|---|
Fórmula molecular |
C5H7N3OS2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
5,6-bis(methylsulfanyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-10-3-4(11-2)7-8-5(9)6-3/h1-2H3,(H,6,8,9) |
Clave InChI |
LLRWVMAZBKUTER-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)NN=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


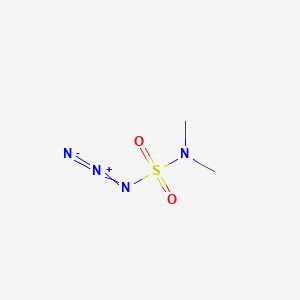
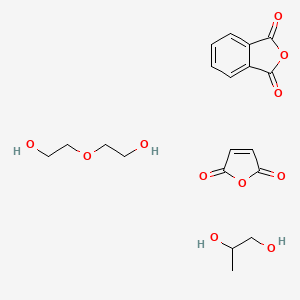
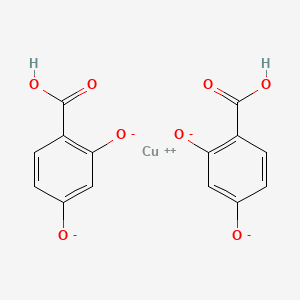
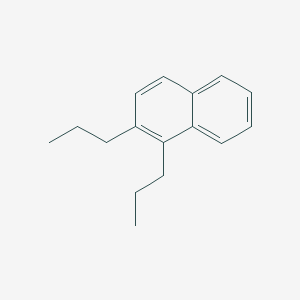
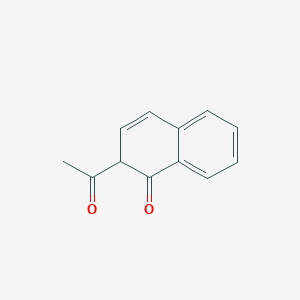
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
